molecular formula C11H12BrNO3S3 B2492319 5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448122-05-1

5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2492319
CAS RN: 1448122-05-1
M. Wt: 382.31
InChI Key: XWFNAJHCVCMBSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient approach for the synthesis of thiophene sulfonamide derivatives, including compounds similar to the one of interest, involves Suzuki cross-coupling reactions. This method allows for the formation of various derivatives by reacting aryl boronic acids and esters with 5-bromothiophene-2-sulfonamide under mild temperature conditions (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide-derived compounds, including those similar to the target molecule, has been characterized through various techniques such as IR, NMR, and X-ray diffraction methods. These analyses help in understanding the bonding, geometry, and overall structure of these compounds (Chohan & Shad, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide compounds have been extensively studied, showing their potential in various biological activities. For instance, compounds within this class have shown urease inhibition and hemolytic activities, depending on the substitution pattern and electronic effects of functional groups on the aromatic ring (Noreen et al., 2017).

Physical Properties Analysis

While specific data on the physical properties of "5-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide" are not directly available, the study of similar sulfonamide derivatives provides insights into their solubility, stability, and other relevant physical characteristics. These properties are crucial for understanding the compound's behavior in various environments and for its potential applications.

Chemical Properties Analysis

The chemical properties of thiophene sulfonamide derivatives, such as reactivity towards different chemical agents, stability under various conditions, and their interaction with biological targets, have been explored. These studies contribute to the compound's potential use in medicinal chemistry and other fields (Noreen et al., 2017).

Mechanism of Action

Future Directions

Thiophene derivatives are a rich field of study in organic and medicinal chemistry, with potential applications in drug discovery, materials science, and other areas . Future research might explore the synthesis, properties, and applications of novel thiophene derivatives, including potentially the compound you mentioned.

properties

IUPAC Name

5-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S3/c1-16-9(8-4-5-17-7-8)6-13-19(14,15)11-3-2-10(12)18-11/h2-5,7,9,13H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFNAJHCVCMBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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